molecular formula C18H17N5O2S2 B3000770 5-(Pyrrolidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine CAS No. 892732-83-1

5-(Pyrrolidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine

Cat. No. B3000770
CAS RN: 892732-83-1
M. Wt: 399.49
InChI Key: BZQBESBWKJBSKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Pyrrolidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine, also known as TPT, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. TPT is a heterocyclic compound that contains a triazole ring, a pyrimidine ring, and a thieno ring.

Mechanism of Action

The mechanism of action of 5-(Pyrrolidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine involves its ability to inhibit the activity of topoisomerase I, an enzyme that is essential for DNA replication and transcription. By inhibiting this enzyme, 5-(Pyrrolidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine induces DNA damage and apoptosis in cancer cells. 5-(Pyrrolidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine also reduces oxidative stress and inflammation in the brain by activating the Nrf2/ARE pathway, which regulates the expression of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
5-(Pyrrolidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine has been shown to have various biochemical and physiological effects, including induction of apoptosis, reduction of oxidative stress and inflammation, and antimicrobial activity. In cancer cells, 5-(Pyrrolidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine induces DNA damage and apoptosis by inhibiting the activity of topoisomerase I. 5-(Pyrrolidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine also reduces oxidative stress and inflammation in the brain by activating the Nrf2/ARE pathway. Additionally, 5-(Pyrrolidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine has demonstrated antimicrobial activity against various bacterial strains, including MRSA.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-(Pyrrolidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine in lab experiments is its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. 5-(Pyrrolidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine also has neuroprotective effects and antimicrobial activity, which can be useful in various research applications. However, one of the limitations of using 5-(Pyrrolidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine in lab experiments is its potential toxicity, which requires careful consideration when designing experiments.

Future Directions

There are several future directions for 5-(Pyrrolidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine research, including:
1. Investigation of 5-(Pyrrolidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine's potential as a cancer treatment in clinical trials.
2. Further exploration of 5-(Pyrrolidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine's neuroprotective effects in animal models.
3. Investigation of 5-(Pyrrolidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine's potential as an antimicrobial agent in clinical trials.
4. Development of new analogs of 5-(Pyrrolidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine with improved efficacy and reduced toxicity.
5. Investigation of 5-(Pyrrolidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine's potential in other research areas, such as inflammation and autoimmune diseases.
In conclusion, 5-(Pyrrolidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine is a novel small molecule with potential applications in various scientific research fields. Its ability to induce apoptosis in cancer cells, reduce oxidative stress and inflammation in the brain, and demonstrate antimicrobial activity makes it a promising candidate for future research. However, its potential toxicity requires careful consideration when designing experiments.

Synthesis Methods

The synthesis of 5-(Pyrrolidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine involves a multistep process that begins with the reaction of 2-aminothiophene with ethyl 2-bromoacetate, followed by the reaction of the resulting compound with sodium azide to form the triazole ring. The tosyl group is then introduced by reacting the compound with tosyl chloride, and the final step involves the reaction of the resulting compound with pyrrolidine to form 5-(Pyrrolidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine.

Scientific Research Applications

5-(Pyrrolidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine has shown promising results in various scientific research applications, including cancer treatment, neuroprotection, and antimicrobial activity. In cancer treatment, 5-(Pyrrolidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine has been shown to induce apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase I. 5-(Pyrrolidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 5-(Pyrrolidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine has demonstrated antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

IUPAC Name

10-(4-methylphenyl)sulfonyl-7-pyrrolidin-1-yl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S2/c1-12-4-6-13(7-5-12)27(24,25)18-17-19-16(22-9-2-3-10-22)15-14(8-11-26-15)23(17)21-20-18/h4-8,11H,2-3,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQBESBWKJBSKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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